molecular formula C13H13BrHgNS+ B11103292 Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury

Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury

Cat. No.: B11103292
M. Wt: 495.81 g/mol
InChI Key: YBNVZEOHYFBEOX-UHFFFAOYSA-M
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Description

Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury is a complex organomercury compound It is characterized by the presence of a bromine atom, a thiazinoquinoline moiety, and a mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury typically involves the following steps:

    Formation of the thiazinoquinoline moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminobenzothiazole, with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide in an organic solvent.

    Mercuration: The final step involves the introduction of the mercury atom. This can be done by reacting the brominated thiazinoquinoline with a mercury salt, such as mercuric acetate, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and reduction reactions: The mercury atom can undergo redox reactions, leading to changes in its oxidation state.

    Complexation reactions: The compound can form complexes with other metal ions or ligands.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like amines, thiols, and phosphines. These reactions typically occur under mild conditions in an organic solvent.

    Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Complexation reactions: Ligands such as ethylenediamine or bipyridine can be used to form complexes with the mercury atom.

Major Products

    Substitution reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and reduction reactions: Products include mercury compounds with different oxidation states.

    Complexation reactions: Products include metal-ligand complexes with varying coordination geometries.

Scientific Research Applications

    Medicinal chemistry: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Materials science: Its ability to form complexes with other metals could make it useful in the development of new materials with specific properties.

    Analytical chemistry: The compound could be used as a reagent or standard in various analytical techniques.

Mechanism of Action

The mechanism by which Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury exerts its effects depends on its interaction with molecular targets. The thiazinoquinoline moiety may interact with enzymes or receptors, while the mercury atom could form bonds with sulfur-containing biomolecules. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]zinc
  • Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]cadmium

Uniqueness

Bromo[(3-methyl-2,3-dihydro[1,4]thiazino[2,3,4-ij]quinolin-4-ium-3-yl)methyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical and biological properties. Compared to its zinc and cadmium analogs, the mercury compound may exhibit different reactivity and toxicity profiles, making it of particular interest in certain applications.

Properties

Molecular Formula

C13H13BrHgNS+

Molecular Weight

495.81 g/mol

IUPAC Name

bromo-[(2-methyl-4-thia-1-azoniatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-2-yl)methyl]mercury

InChI

InChI=1S/C13H13NS.BrH.Hg/c1-13(2)9-15-11-7-3-5-10-6-4-8-14(13)12(10)11;;/h3-8H,1,9H2,2H3;1H;/q+1;;+1/p-1

InChI Key

YBNVZEOHYFBEOX-UHFFFAOYSA-M

Canonical SMILES

CC1(CSC2=CC=CC3=C2[N+]1=CC=C3)C[Hg]Br

Origin of Product

United States

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